molecular formula C16H22N2O7 B13728228 Methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate

Methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate

Cat. No.: B13728228
M. Wt: 354.35 g/mol
InChI Key: SAGUKJOPHPTQKT-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate (CAS 214472-37-4) is a synthetic benzoate ester with a complex substitution pattern. Its structure features a nitro group at position 2, a methoxy group at position 4, and a 3-morpholinopropoxy moiety at position 3 of the benzene ring (Figure 1). This compound is primarily utilized as an intermediate in the synthesis of anticancer agents, particularly epidermal growth factor receptor (EGFR) inhibitors, such as gefitinib derivatives .

Synthesis: The compound is synthesized via nucleophilic substitution and nitration reactions. For instance, methyl 4-hydroxy-3-methoxybenzoate undergoes alkylation with 4-(3-chloropropyl)morpholine in dimethylformamide (DMF) using potassium carbonate as a base. Subsequent nitration with nitric acid introduces the nitro group at position 2 .

Bioactivity: Preclinical studies highlight its role in inhibiting EGFR wild-type non-small cell lung cancer (NSCLC) cells, with derivatives demonstrating apoptosis induction and reduced colony formation .

Properties

Molecular Formula

C16H22N2O7

Molecular Weight

354.35 g/mol

IUPAC Name

methyl 4-methoxy-3-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate

InChI

InChI=1S/C16H22N2O7/c1-22-13-5-4-12(16(19)23-2)14(18(20)21)15(13)25-9-3-6-17-7-10-24-11-8-17/h4-5H,3,6-11H2,1-2H3

InChI Key

SAGUKJOPHPTQKT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)[N+](=O)[O-])OCCCN2CCOCC2

Origin of Product

United States

Preparation Methods

Alkylation of Methyl 3-Hydroxy-4-methoxybenzoate

  • Reaction : Methyl 3-hydroxy-4-methoxybenzoate is alkylated with 1-bromo-3-chloropropane or 4-(3-chloropropyl)morpholine to form methyl 3-(3-chloropropoxy)-4-methoxybenzoate or directly the morpholinopropoxy derivative.
  • Reagents and Conditions : Potassium carbonate as base, solvents such as DMF or acetone, heating at 70–80°C for 4–7 hours under inert atmosphere or reflux.
  • Yield : High yields reported, e.g., 76% to 94.7% for the alkylated intermediate.
  • Purification : Filtration, washing with water, recrystallization from ethyl acetate or trituration with hexane.
Parameter Value/Condition
Starting material Methyl 3-hydroxy-4-methoxybenzoate
Alkylating agent 1-bromo-3-chloropropane or 4-(3-chloropropyl)morpholine
Base Potassium carbonate
Solvent DMF or acetone
Temperature 70–80°C
Reaction time 4–7 hours
Yield 76–94.7%

Reaction Scheme Summary

Step Starting Material Reagent(s) Product Yield (%) Notes
1 Methyl 3-hydroxy-4-methoxybenzoate 1-bromo-3-chloropropane, K2CO3, DMF Methyl 3-(3-chloropropoxy)-4-methoxybenzoate 76–95 Alkylation
2 Above intermediate HNO3 (70%), Acetic acid Methyl 4-methoxy-3-(3-chloropropoxy)-2-nitrobenzoate High Nitration
3 2-nitro-4-methoxy-5-hydroxybenzoate methyl ester 4-(3-bromopropyl)morpholine, Na2CO3, DMF Methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate ~76 Nucleophilic substitution

Research Discoveries and Analytical Data

  • The alkylation step is highly efficient with yields up to 94.7%, indicating a robust nucleophilic substitution reaction.
  • Nitration under controlled low-temperature conditions prevents over-nitration and degradation, yielding a clean product.
  • Introduction of the morpholinopropoxy side chain via nucleophilic substitution with 4-(3-bromopropyl)morpholine is well-documented and yields a key intermediate for further pharmaceutical syntheses.
  • Analytical characterization of intermediates includes ^1H-NMR, ^13C-NMR, and high-resolution mass spectrometry (HRMS), confirming structural integrity.
  • Purification is typically achieved through recrystallization and solvent extraction techniques, ensuring high purity suitable for subsequent synthetic steps.
  • The synthetic routes described are optimized for industrial scalability with cost-effective starting materials and simplified procedures compared to older methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The methoxy and morpholinopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and palladium on carbon are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of functionalized benzoate compounds.

Scientific Research Applications

Chemistry

In the realm of chemistry, methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate serves as an intermediate in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

  • Oxidation : The nitro group can undergo reduction to form corresponding amines.
  • Substitution Reactions : The methoxy group can be replaced by other nucleophiles.

Biology

The biological activities of this compound have been extensively studied:

  • Antimicrobial Properties : Research indicates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated an IC50 value ranging from 10 to 30 µg/mL, suggesting potent efficacy compared to standard antibiotics.
  • Anticancer Potential : In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed dose-dependent reductions in cell viability, with IC50 values of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells. This suggests potential mechanisms such as apoptosis induction or cell cycle arrest.

Medicine

In medicinal chemistry, this compound is explored as a precursor for developing pharmaceutical agents. Its ability to interact with specific molecular targets positions it as a candidate for drug development aimed at treating various diseases.

Industry

This compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in formulations that require enhanced solubility and bioavailability.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the compound's efficacy against various bacterial strains, confirming its potential as an antimicrobial agent.
  • Anticancer Activity :
    • In vitro assays conducted on cancer cell lines demonstrated significant cytotoxic effects, warranting further investigation into its use as an anticancer therapeutic.
  • Mechanistic Studies :
    • Research focused on elucidating the mechanism revealed that reactive intermediates formed from bioreduction are crucial in inducing apoptosis in cancer cells.

Mechanism of Action

The mechanism by which Methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate exerts its effects is primarily related to its chemical structure. The nitro group can participate in redox reactions, while the morpholinopropoxy side chain can interact with various molecular targets. These interactions can influence biological pathways and cellular processes, making the compound of interest for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity and Physicochemical Properties

The pharmacological and chemical properties of methyl benzoate derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Substituents (Position) Functional Groups Key Properties References
Methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate 2-NO₂, 3-(3-morpholinopropoxy), 4-OCH₃ Ester, nitro, morpholine High solubility due to morpholine; antitumor activity (EGFR inhibition)
Methyl 4-(3-chloropropoxy)-3-methoxy-2-nitrobenzoate 2-NO₂, 3-OCH₃, 4-(3-chloropropoxy) Ester, nitro, chloroalkyl Lower solubility; potential toxicity from chlorine
Methyl 2-nitrobenzoate (M2NB) 2-NO₂ Ester, nitro Minimal bioactivity; used as a model for electrophilic substitution studies
4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile 2-NO₂, 4-OCH₃, 5-(3-morpholinopropoxy) Nitrile, nitro, morpholine Improved metabolic stability; reduced ester hydrolysis
Key Observations :

Morpholine vs. Chloroalkyl Substituents :

  • The morpholine group in the target compound enhances water solubility and bioavailability compared to the chloroalkyl chain in Methyl 4-(3-chloropropoxy)-3-methoxy-2-nitrobenzoate. Chlorine atoms may introduce toxicity risks, limiting therapeutic utility .

Nitro Group Positioning: The 2-nitro group in the target compound and M2NB facilitates strong electron-withdrawing effects, stabilizing intermediates during electrophilic substitution. However, the additional methoxy and morpholinopropoxy groups in the target compound improve target binding specificity .

Ester vs. Nitrile Functional Groups: Replacing the ester group with a nitrile (e.g., 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile) increases metabolic stability by resisting esterase-mediated hydrolysis. However, this modification may reduce cellular uptake due to decreased polarity .

Bioactivity Comparison

  • Antitumor Efficacy : The target compound’s morpholine moiety enhances interaction with EGFR’s kinase domain, outperforming analogs like Methyl 4-(3-chloropropoxy)-3-methoxy-2-nitrobenzoate in NSCLC cell line assays .
  • Solubility and Pharmacokinetics : Morpholine-containing derivatives exhibit superior aqueous solubility (>50 mg/mL) compared to chloropropyl analogs (<10 mg/mL), correlating with improved oral bioavailability .

Biological Activity

Methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

This compound contains a nitro group, a methoxy group, and a morpholinopropoxy moiety attached to a benzoate ester. These functional groups contribute to its distinct chemical properties, enhancing its solubility and bioavailability, which are critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to:

  • Nitro Group Bioreduction : The nitro group can undergo bioreduction to generate reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against cancer cells.
  • Morpholinopropoxy Group : This moiety improves solubility and facilitates the compound's interaction with target molecules, which may include various receptors involved in cell signaling pathways.

Antitumor Effects

Research indicates that compounds structurally related to this compound exhibit significant antitumor activity. For instance, studies have shown that similar nitrobenzoic acids can inhibit the growth of non-small cell lung cancer (NSCLC) by impairing EGF-induced chemotaxis and cell adhesion, suggesting a potential application in cancer treatment .

Antimicrobial Properties

Preliminary studies suggest that this compound and its derivatives may possess antimicrobial properties. The presence of the morpholinopropoxy group is believed to enhance the compound's ability to penetrate bacterial membranes, thus increasing its efficacy against various pathogens.

Case Studies

  • In Vitro Antitumor Activity :
    • A study evaluated the antitumor effects of this compound on NSCLC cells. Results indicated significant inhibition of cell proliferation and migration, attributed to the compound's interference with EGF signaling pathways .
  • Mechanistic Insights :
    • Further investigation into the mechanism revealed that the compound inhibits cofilin phosphorylation and actin polymerization, critical processes in cancer cell migration and metastasis . This finding highlights the potential of this compound as a novel antimetastatic agent.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of this compound compared to related compounds:

Compound NameStructural FeaturesUnique PropertiesBiological Activity
This compoundNitro group, methoxy group, morpholinopropoxy moietyEnhanced solubility and bioavailabilityAntitumor and antimicrobial
Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoateAmino group instead of nitroPotentially enhanced biological activity due to amino functionalityAntitumor
Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoateChlorine substitution instead of morpholineDifferent reactivity profileLimited data on biological activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step nucleophilic substitutions and esterifications. A common approach involves reacting 4-methoxy-3-hydroxy-2-nitrobenzoic acid with 3-chloropropylmorpholine under alkaline conditions, followed by esterification with methanol in the presence of thionyl chloride . Key parameters include temperature control (40–60°C for substitution reactions), solvent choice (DMF or dichloromethane), and stoichiometric ratios. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Q. How can researchers characterize the compound’s structural conformation and purity?

  • Methodological Answer : X-ray crystallography (e.g., using ORTEP-III for 3D visualization ) confirms molecular geometry, while NMR (¹H and ¹³C) and FT-IR validate functional groups. For example, the morpholine ring protons appear as a multiplet at δ 3.5–3.7 ppm in CDCl₃, and the nitro group shows a strong absorption at ~1520 cm⁻¹ in IR . High-resolution mass spectrometry (HRMS) provides accurate molecular weight confirmation (e.g., m/z 354.1325 [M+H]⁺) .

Q. What stability considerations are critical for handling this compound in experimental settings?

  • Methodological Answer : The compound is sensitive to light and moisture due to the nitro and ester groups. Storage at –20°C under inert gas (argon) is recommended. Stability assays in DMSO or ethanol over 72 hours show <5% degradation at 4°C, but significant decomposition occurs at room temperature after 24 hours .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or interactions in biological systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as the electron-withdrawing nitro group’s impact on ester hydrolysis rates. Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like cytochrome P450, with binding energies ≤ –7.5 kcal/mol suggesting metabolic stability .

Q. What experimental strategies resolve contradictions in spectral data during characterization?

  • Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting) may arise from rotamers due to restricted rotation around the morpholine-propoxy bond. Variable-temperature NMR (VT-NMR) at –40°C can resolve these by slowing conformational exchange . Conflicting HRMS peaks may indicate isotopic impurities; isotopic pattern analysis (e.g., using Bruker Compass DataAnalysis) distinguishes adducts from true molecular ions .

Q. How does the compound’s bioactivity correlate with structural modifications, and what assays validate this?

  • Methodological Answer : Substituting the morpholine ring with piperazine reduces antifungal activity by 50% in Aspergillus inhibition assays . Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing the nitro group with cyano) and testing in microbial biofilm inhibition models (IC₅₀ values measured via microbroth dilution) .

Q. What analytical techniques quantify degradation products under stress conditions?

  • Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidation) followed by HPLC-MS/MS identify major byproducts. For example, acidic hydrolysis yields 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoic acid (m/z 340.1152) as the primary degradant. Gradient elution (C18 column, 0.1% formic acid/acetonitrile) achieves baseline separation .

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